![molecular formula C13H9NO4 B3060665 2-(4-Nitrophenoxy)benzaldehyde CAS No. 62256-41-1](/img/structure/B3060665.png)
2-(4-Nitrophenoxy)benzaldehyde
Overview
Description
2-(4-Nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 . It appears as pale yellow crystals . It is a useful research chemical .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenoxy)benzaldehyde involves several steps. One method involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another method involves the reaction of 4-hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)benzaldehyde is complex and involves various atomic coordinates and displacement parameters . The structure is triclinic with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)° .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Nitrophenoxy)benzaldehyde are complex. One reaction involves the addition-elimination (or condensation) reactions . Another reaction involves the synthesis of novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety through the reaction of 4-(4-nitrophenoxy)benzaldehydes and 3-acetyl-2H-chromen-2-ones in refluxing toluene .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)benzaldehyde is a pale yellow crystalline substance . It has a molecular weight of 243.21 g/mol .Scientific Research Applications
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Synthesis of Derivatives
This compound has been used in the design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives . These derivatives are designed to fulfill the basic pharmacophoric features of Deubiquitinase (DUB) inhibitors .
Molecular Docking
The compound and its derivatives have been used in molecular docking studies against deubiquitinase enzymes of various viruses . This helps in understanding the interaction of these compounds with the target proteins and aids in the development of new therapeutic agents .
Inhibitor Development
Research has indicated the potential use of this compound in the development of Thioredoxin reductase (TrxR) inhibitors . TrxR is an important target for inhibiting tumor growth .
Commercial Availability
“2-(4-Nitrophenoxy)benzaldehyde” is commercially available and can be purchased from various suppliers for research purposes . This facilitates its use in various scientific research applications .
Safety and Hazards
2-(4-Nitrophenoxy)benzaldehyde is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, not getting it in eyes or on skin or clothing, and avoiding release to the environment .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-Nitrophenoxy)benzaldehyde is the enzyme Thioredoxin Reductase (TrxR) . TrxR is a key component in the regulation of DNA synthesis, reduction of peroxide, and apoptosis .
Mode of Action
2-(4-Nitrophenoxy)benzaldehyde, as a TrxR inhibitor, inhibits the activity of TrxR, leading to a reduction in the reduced Thioredoxin (Trx) that is involved in the regulation of DNA synthesis, reduction of peroxide, and apoptosis . This disruption in the cellular antioxidation system can lead to the death of tumor cells .
Biochemical Pathways
The compound’s interaction with TrxR disrupts the cellular antioxidation system . This disruption affects the biochemical pathways involved in DNA synthesis, reduction of peroxide, and apoptosis . The downstream effects of this disruption can lead to the death of tumor cells .
Result of Action
The result of the action of 2-(4-Nitrophenoxy)benzaldehyde is the disruption of the cellular antioxidation system, leading to the death of tumor cells . This is achieved through the inhibition of TrxR and the subsequent reduction in the reduced Trx .
properties
IUPAC Name |
2-(4-nitrophenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYOHVPUDUCYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363120 | |
Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62256-41-1 | |
Record name | 2-(4-Nitrophenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62256-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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